molecular formula C24H12Br2N2O8 B14921776 Naphthalene-1,5-diyl bis(4-bromo-3-nitrobenzoate)

Naphthalene-1,5-diyl bis(4-bromo-3-nitrobenzoate)

Cat. No.: B14921776
M. Wt: 616.2 g/mol
InChI Key: KPIOAWNIBPCJNM-UHFFFAOYSA-N
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Description

Naphthalene-1,5-diyl bis(4-bromo-3-nitrobenzoate) is a complex organic compound that features a naphthalene core substituted with two 4-bromo-3-nitrobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene-1,5-diyl bis(4-bromo-3-nitrobenzoate) typically involves a multi-step process. The initial step often includes the bromination of naphthalene to introduce bromine atoms at specific positions. This is followed by nitration to add nitro groups. The final step involves esterification with 4-bromo-3-nitrobenzoic acid to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar steps as the laboratory synthesis, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,5-diyl bis(4-bromo-3-nitrobenzoate) can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under suitable conditions.

    Reduction: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The ester groups can be hydrolyzed to form carboxylic acids.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium catalysts for reduction reactions, and bases like sodium hydroxide for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include amines, substituted naphthalenes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Naphthalene-1,5-diyl bis(4-bromo-3-nitrobenzoate) is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro and bromo groups may play a role in its reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives, such as:

  • Naphthalene-1,4-diyl bis(4-bromo-3-nitrobenzoate)
  • Naphthalene-1,8-diyl bis(4-bromo-3-nitrobenzoate)

Uniqueness

Naphthalene-1,5-diyl bis(4-bromo-3-nitrobenzoate) is unique due to its specific substitution pattern, which may confer distinct chemical and physical properties compared to other naphthalene derivatives. This uniqueness can be leveraged in various applications, making it a valuable compound for further research .

Properties

Molecular Formula

C24H12Br2N2O8

Molecular Weight

616.2 g/mol

IUPAC Name

[5-(4-bromo-3-nitrobenzoyl)oxynaphthalen-1-yl] 4-bromo-3-nitrobenzoate

InChI

InChI=1S/C24H12Br2N2O8/c25-17-9-7-13(11-19(17)27(31)32)23(29)35-21-5-1-3-15-16(21)4-2-6-22(15)36-24(30)14-8-10-18(26)20(12-14)28(33)34/h1-12H

InChI Key

KPIOAWNIBPCJNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-])C(=C1)OC(=O)C4=CC(=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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